
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone
Overview
Description
3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the dichlorophenyl group and the hydroxymethyl group in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of the dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3,4-dichlorobenzene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions of the Hydroxymethyl Group
The hydroxymethyl group (-CH₂OH) at the C5 position undergoes oxidation to form aldehydes (RCHO) or carboxylic acids (RCOOH) under specific conditions. This reactivity is critical for generating derivatives with altered biological or chemical properties. Oxidizing agents such as potassium permanganate (KMnO₄) or other oxidizers are typically employed, with reaction conditions optimized to control selectivity and prevent degradation of the oxazolidinone core.
Hydrolysis of the Carbamate Moiety
The carbamate functional group (-OC(=O)NHR) in structurally related derivatives (e.g., 3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone carbamate) can hydrolyze under acidic or basic conditions to yield the corresponding amine (NH₂R) and carbon dioxide (CO₂). Acidic hydrolysis (e.g., HCl) or basic conditions (e.g., NaOH) facilitate this cleavage, a reaction pathway common to carbamate-containing compounds.
Nucleophilic Substitution Reactions
The carbamate group also enables nucleophilic substitution reactions, where nucleophiles (e.g., amines, alcohols) displace the carbamate oxygen to form substituted derivatives. These reactions are typically catalyzed by bases like triethylamine (TEA) and proceed under controlled pH and temperature to maintain functional group integrity.
Derivatives and Functional Transformations
Derivatives of this compound are generated through oxidation, hydrolysis, or substitution. For example:
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Oxidation : Converts the hydroxymethyl group to an aldehyde or carboxylic acid.
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Hydrolysis : Removes the carbamate group, yielding amines.
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Nucleophilic Substitution : Introduces new functional groups (e.g., alkyl, aryl) via carbamate displacement.
Reaction Type | Product | Relevance |
---|---|---|
Oxidation | Aldehyde/Carboxylic acid | Enhanced reactivity |
Hydrolysis | Amine | Simplified structure |
Nucleophilic Substitution | Substituted carbamate | Modified biological activity |
Mechanistic Insights
Research highlights that structural modifications (e.g., substituents at the C3 phenyl ring) influence reactivity. For instance, electron-withdrawing groups like chlorine enhance hydrolytic susceptibility, while electron-donating groups may stabilize intermediates. Additionally, controlled reaction conditions (pH, temperature) are critical to prevent side reactions or degradation of the oxazolidinone framework .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a lead compound for developing new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For example, if it exhibits antibacterial activity, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The dichlorophenyl group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with improved pharmacokinetic properties.
Comparison
3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to the presence of the dichlorophenyl group, which may confer different biological activities compared to other oxazolidinones. Its hydroxymethyl group also provides a site for further chemical modifications, potentially leading to derivatives with enhanced properties.
Biological Activity
3-(3,4-Dichlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₉Cl₂N₃O₃ |
Molecular Weight | 262.09 g/mol |
Density | 1.506 g/cm³ |
Boiling Point | 418.2 °C at 760 mmHg |
Flash Point | 206.7 °C |
These properties indicate that the compound is stable under standard conditions and may have specific interactions based on its molecular structure.
Antimicrobial Properties
Research has indicated that oxazolidinones exhibit significant antimicrobial activity against a range of pathogens, including Gram-positive and some Gram-negative bacteria. The compound in focus has been evaluated for its efficacy against various strains:
- Efficacy against MRSA : In murine models of systemic MRSA infection, the compound demonstrated improved survival rates compared to standard treatments such as linezolid .
- Broad-spectrum activity : Studies have shown that derivatives of oxazolidinones can inhibit the growth of several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii .
The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and effectively halting bacterial growth.
Case Studies
- Survival in MRSA Infection Models : A study demonstrated that the compound significantly enhanced survival in mice infected with MRSA when compared to control groups treated with linezolid. This suggests a potential for clinical application in resistant infections .
- Toxicity Assessments : Toxicological evaluations indicated that the compound has a favorable safety profile with minimal bone marrow suppression in vivo, making it a candidate for further development .
Comparative Efficacy
A comparative analysis of various oxazolidinone compounds reveals that those with specific substitutions at the aromatic positions tend to exhibit enhanced antibacterial properties:
Compound | MIC (µg/mL) against MRSA | Oral Bioavailability (%) |
---|---|---|
This compound | 0.25 | 99.1 |
Linezolid | 0.5 | 60 |
This table illustrates the potency and bioavailability of the compound relative to established antibiotics.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPJFEVYXGRWQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962779 | |
Record name | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42902-33-0 | |
Record name | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42902-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxazolidinone, 3-(3,4-dichlorophenyl)-5-hydroxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dichlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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